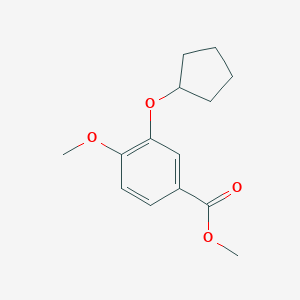

Methyl 3-(cyclopentyloxy)-4-methoxybenzoate

概要

説明

Methyl 3-(cyclopentyloxy)-4-methoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxy group, and a cyclopentyloxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopentyloxy)-4-methoxybenzoate typically involves the esterification of 3-(cyclopentyloxy)-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Oxidative Coupling Reactions

This compound participates in intramolecular oxidative coupling reactions mediated by sodium persulfate (Na₂S₂O₈). These reactions facilitate C–H bond activation and subsequent cyclization to form complex heterocyclic structures.

Example Reaction:

In a synthesis pathway for zafirlukast (an asthma drug), methyl 3-(cyclopentyloxy)-4-methoxybenzoate undergoes oxidative coupling with a nitro-substituted indole precursor. The reaction occurs in dimethyl sulfoxide (DMSO) at 80°C for 5 hours, yielding methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl)benzoate with an 88% yield .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Na₂S₂O₈ | DMSO, 80°C, 5 h | Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl)benzoate | 88% |

Mechanistic Insight:

The reaction proceeds via radical intermediates, where Na₂S₂O₈ acts as an oxidizing agent to generate aryl radicals. These radicals undergo intramolecular coupling to form the indole-carbonyl product .

Substitution Reactions

The cyclopentyloxy group can be modified through nucleophilic substitution. For example, cyclopentyl chloroformate reacts with amine intermediates to introduce carbamate functionalities.

Example Reaction:

In the final step of zafirlukast synthesis, the cyclopentyloxy group is introduced via reaction with cyclopentyl chloroformate in dichloromethane (DCM) at 0°C. The reaction achieves quantitative conversion under mild conditions .

| Reagent | Conditions | Product |

|---|---|---|

| Cyclopentyl chloroformate | DCM, 0°C → RT, 3 h | Cyclopentyl carbamate derivative of zafirlukast |

Reduction Reactions

The nitro group in derivatives of this compound can be reduced to an amine using catalytic hydrogenation. This step is critical in synthesizing bioactive molecules.

Example Reaction:

A nitro-substituted intermediate derived from this compound is reduced using Raney nickel (Ra–Ni) under hydrogen gas at room temperature. The reaction completes within 2 hours, yielding the corresponding amine .

| Reagent | Conditions | Product |

|---|---|---|

| Ra–Ni, H₂ | MeOH, RT, 2 h | 5-Aminoindole derivative |

Functionalization for Drug Development

This compound serves as a scaffold for synthesizing phosphodiesterase-4 (PDE4) inhibitors. Substitutions at the 8-position of adenine derivatives enhance potency and selectivity .

Key Findings:

科学的研究の応用

Inhibition of Phosphodiesterase 4 (PDE4)

One of the most significant applications of methyl 3-(cyclopentyloxy)-4-methoxybenzoate is its role as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various biological processes. Inhibition of PDE4 has therapeutic implications for treating inflammatory diseases and conditions that involve elevated levels of cytokines and pro-inflammatory mediators.

- Mechanism of Action : By inhibiting PDE4, this compound can increase cAMP levels, leading to reduced inflammation and modulation of immune responses. This mechanism is particularly beneficial in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

Potential in Cancer Therapy

Recent studies have indicated that compounds similar to this compound may also exhibit anticancer properties by modulating signaling pathways involved in cell growth and survival. The inhibition of specific kinases associated with tumor growth presents another avenue for research .

Structural Characteristics

This compound is characterized by its unique chemical structure, which includes:

- A methoxy group that enhances lipophilicity.

- A cyclopentyl ether moiety that may contribute to the compound's selectivity and potency against specific biological targets.

These structural features are crucial for its biological activity and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including esterification processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the compound .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of PDE4 with promising efficacy. For instance, one study reported that derivatives of this compound showed significant potency in cellular models of inflammation, indicating its potential as a therapeutic agent .

In Vivo Studies

Animal model experiments have further validated the anti-inflammatory effects of this compound. In vivo tests showed reduced levels of inflammatory cytokines following treatment with this compound, supporting its application in managing chronic inflammatory diseases .

作用機序

The mechanism of action of Methyl 3-(cyclopentyloxy)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- Methyl 3-(cyclopentyloxy)-4-methoxyphenylacetate

- Methyl 3-(cyclopentyloxy)-4-methoxyphenylpropanoate

- Methyl 3-(cyclopentyloxy)-4-methoxyphenylbutanoate

Uniqueness

Methyl 3-(cyclopentyloxy)-4-methoxybenzoate is unique due to its specific structural features, which include the combination of a benzoate ester, a methoxy group, and a cyclopentyloxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

Methyl 3-(cyclopentyloxy)-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by a methoxy group and a cyclopentyloxy substituent. Its molecular formula is CHO, and it has a molecular weight of approximately 220.26 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its role as a potential ligand for specific receptors and enzymes. The compound may modulate the activity of various signaling pathways, particularly those involved in inflammation and pain response. Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic effects by inhibiting pro-inflammatory cytokines and enzymes such as phosphodiesterase (PDE) .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in human immune cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Analgesic Properties

The compound's analgesic effects have also been explored. Animal models indicate that this compound can reduce pain responses, likely through modulation of the central nervous system's pain pathways .

Case Studies

- In Vitro Studies : A study conducted on human monocytes demonstrated that treatment with this compound resulted in a significant reduction in cytokine release compared to untreated controls. The results indicated a dose-dependent effect, with higher concentrations leading to greater inhibition .

- Animal Model Research : In a murine model of arthritis, administration of this compound significantly decreased paw swelling and joint inflammation compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α production | |

| Analgesic | Reduction in pain response | |

| Cytokine Modulation | Decreased IL-1β levels |

Table 2: In Vitro Efficacy Data

| Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|

| 10 | 25 | 20 |

| 50 | 50 | 45 |

| 100 | 75 | 70 |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that this compound exhibits low toxicity in vitro; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use .

特性

IUPAC Name |

methyl 3-cyclopentyloxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-16-12-8-7-10(14(15)17-2)9-13(12)18-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEJDVYGAWCKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371652 | |

| Record name | methyl 3-(cyclopentyloxy)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154464-24-1 | |

| Record name | methyl 3-(cyclopentyloxy)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。